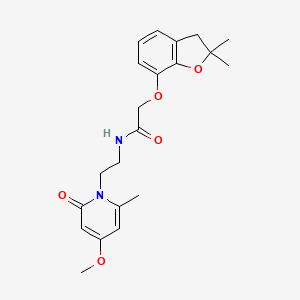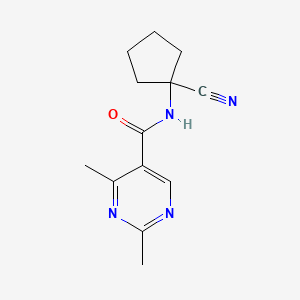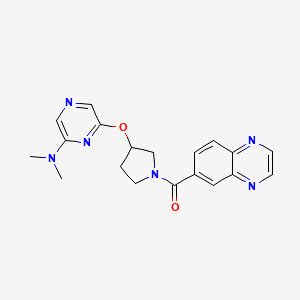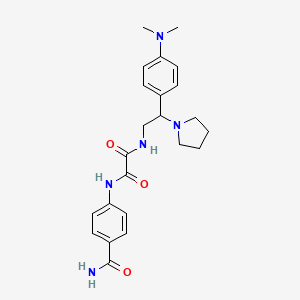![molecular formula C19H28N8O2S B2828957 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide CAS No. 2310123-34-1](/img/structure/B2828957.png)
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups, including a triazolo[4,3-b]pyridazine ring, an azetidine ring, and a pyrazole ring. Compounds with these types of structures are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the triazolo[4,3-b]pyridazine ring might undergo reactions typical of aromatic compounds, while the azetidine ring might undergo reactions typical of amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar functional groups might make it more soluble in polar solvents .Scientific Research Applications
Biological Activity and Drug Development
Research on compounds with triazolopyridazine and pyrazole scaffolds often focuses on their potential biological activities. For instance, compounds incorporating the triazolopyridazine and pyrazole units have been explored for their anticancer, antibacterial, and antiviral properties. Such compounds are synthesized through various chemical reactions, aiming to explore their potential as therapeutic agents. For example, derivatives of triazolopyridazine have been evaluated for their ability to inhibit specific enzymes or cellular processes that are relevant to disease pathways, including cancer cell proliferation and bacterial infection mechanisms.
Agricultural Applications
In the agricultural sector, compounds featuring triazolo, pyrazole, and sulfonamide groups have been investigated for their herbicidal and insecticidal activities. These compounds can be designed to target specific pests or weeds, offering a way to protect crops and improve agricultural productivity. The synthesis of such compounds often involves optimizing their structures to enhance their activity and selectivity toward the intended targets.
Materials Science
In materials science, the unique properties of compounds with these structural features have been utilized in the development of new materials. For example, the incorporation of triazolopyridazine and pyrazole units into polymers or coatings can impart specific chemical or physical properties, such as thermal stability, electrical conductivity, or specific interaction capabilities with other molecules. These materials find applications in various fields, including electronics, coatings, and as components in complex material systems.
The exploration of "N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide" and similar compounds in scientific research spans a wide range of applications, from drug development to agricultural chemicals and advanced materials. Each application leverages the unique chemical characteristics of these compounds to address specific challenges or to exploit their potential in innovative ways.
For detailed information on related compounds and their applications, here are some references:
- Synthesis, Characterization and Biochemical impacts of some new bioactive sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. (Soliman et al., 2020)
- Thermal infrared measurement as an indicator of plant ecosystem health. (Moran, 2003)
- Convenient Synthesis of Fused Heterocyclic 1,3,5‐Triazines from Some N‐Acyl Imidates and Heterocyclic Amines as Anticancer and Antioxidant Agents. (Bekircan et al., 2005)
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N8O2S/c1-12-17(13(2)24(6)22-12)30(28,29)25(7)14-10-26(11-14)16-9-8-15-20-21-18(19(3,4)5)27(15)23-16/h8-9,14H,10-11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCKTLZBHKNVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C(C)(C)C)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[4-(Trifluoromethyl)phenyl]sulfanylanilino]benzoic acid](/img/structure/B2828874.png)






![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2828887.png)
![Methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2828888.png)




![1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol](/img/structure/B2828897.png)
